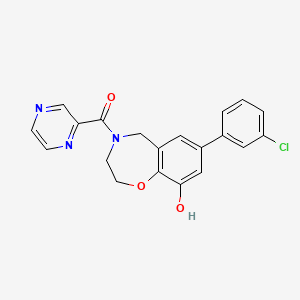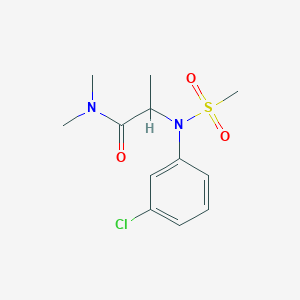![molecular formula C19H27NO6 B5339531 N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}cyclopentanamine oxalate](/img/structure/B5339531.png)
N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}cyclopentanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}cyclopentanamine oxalate, also known as MPPE, is a chemical compound that has been studied extensively due to its potential therapeutic applications. It is a selective α2-adrenergic receptor agonist and has been shown to have anxiolytic and antihypertensive effects.
Mecanismo De Acción
N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}cyclopentanamine oxalate is a selective α2-adrenergic receptor agonist. It binds to the α2-adrenergic receptors in the brain and peripheral tissues, leading to a decrease in sympathetic nervous system activity. This decrease in sympathetic activity is thought to underlie the anxiolytic and antihypertensive effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In animal models, this compound has been shown to decrease blood pressure and heart rate, decrease anxiety-like behavior, and protect against neuronal damage. In humans, this compound has been shown to decrease blood pressure and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}cyclopentanamine oxalate in lab experiments is its high purity and well-established synthesis method. However, one limitation is that it has only been studied in animal models and its effects in humans are not well-established.
Direcciones Futuras
There are several future directions for research on N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}cyclopentanamine oxalate. One direction is to study its effects in humans, particularly in the treatment of anxiety disorders and hypertension. Another direction is to study its potential neuroprotective effects in humans. Additionally, the development of more selective α2-adrenergic receptor agonists could lead to the development of more effective treatments for anxiety disorders, hypertension, and other conditions.
Métodos De Síntesis
The synthesis of N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}cyclopentanamine oxalate involves the reaction of 2-methoxy-4-(1-propen-1-yl)phenol with 2-chloroethylcyclopentylamine in the presence of a base. The resulting product is then treated with oxalic acid to form the oxalate salt of this compound. This synthesis method has been reported in several research papers and has been shown to yield high purity this compound.
Aplicaciones Científicas De Investigación
N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}cyclopentanamine oxalate has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic effects in animal models and has been proposed as a potential treatment for anxiety disorders. It has also been shown to have antihypertensive effects and has been proposed as a potential treatment for hypertension. In addition, this compound has been studied for its potential neuroprotective effects and has been shown to protect against neuronal damage in animal models of ischemic stroke.
Propiedades
IUPAC Name |
N-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]cyclopentanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.C2H2O4/c1-3-6-14-9-10-16(17(13-14)19-2)20-12-11-18-15-7-4-5-8-15;3-1(4)2(5)6/h3,6,9-10,13,15,18H,4-5,7-8,11-12H2,1-2H3;(H,3,4)(H,5,6)/b6-3+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPINQCHLNALJOE-ZIKNSQGESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCNC2CCCC2)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCNC2CCCC2)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5339457.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5339466.png)

![methyl 4-[({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)methyl]benzoate](/img/structure/B5339470.png)
![ethyl 4,5-dimethyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5339471.png)


![4-(4-isobutyl-1,4-diazepan-1-yl)-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5339498.png)
![1-(3,4-dichlorophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5339501.png)
![4-isopropoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5339506.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5339518.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylacetamide](/img/structure/B5339526.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(methylamino)-2-oxoethyl]acetamide](/img/structure/B5339541.png)